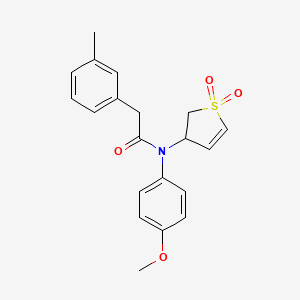
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C20H21NO4S and its molecular weight is 371.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-(m-tolyl)acetamide is a synthetic compound characterized by its unique thiophene and methoxyphenyl functional groups. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of the dioxido group in the thiophene structure enhances its reactivity and potential interactions with biological targets.
The molecular formula of the compound is C13H15NO4S, with a molecular weight of approximately 281.33 g/mol. Its structure includes a thiophene ring, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO4S |
| Molecular Weight | 281.33 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Thiophene derivatives have been documented to exhibit various pharmacological properties, including:
- Antimicrobial Activity : Compounds similar in structure have shown effectiveness against a range of pathogens by inhibiting bacterial cell wall synthesis.
- Anti-inflammatory Effects : The modulation of inflammatory pathways through enzyme inhibition is a noted property of related compounds.
Preliminary studies suggest that the compound may function by binding to active sites on enzymes or receptors, thereby altering their activity and leading to therapeutic outcomes.
Biological Activity Studies
Research on the biological activity of this compound has been limited but promising. Here are some notable findings:
- Antimicrobial Studies : Preliminary tests indicate that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism likely involves interference with bacterial cell wall synthesis.
- Anti-inflammatory Potential : In vitro studies have demonstrated that the compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Cytotoxicity Assays : Initial cytotoxicity screenings reveal that while the compound shows activity against certain cancer cell lines, further research is needed to understand its selectivity and mechanism.
Case Studies
Several case studies have explored the effects of similar thiophene derivatives:
- Study 1 : A derivative with a similar thiophene structure was tested for its anti-inflammatory properties in a murine model of arthritis. Results showed reduced swelling and pain markers compared to control groups.
- Study 2 : A related compound was evaluated for antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
Eigenschaften
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-15-4-3-5-16(12-15)13-20(22)21(18-10-11-26(23,24)14-18)17-6-8-19(25-2)9-7-17/h3-12,18H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFLJFBLDQRUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














